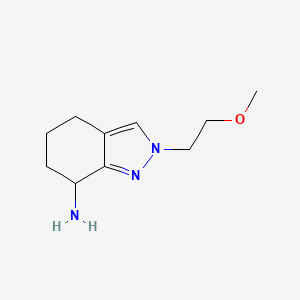
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a complex organic molecule. The “2-methoxyethyl” part refers to a methoxyethyl group, which is a functional group consisting of a methoxy group (-OCH3) attached to an ethyl group (-CH2CH3) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-methoxyethyl acrylate” have been synthesized using techniques like atom transfer radical polymerization .
Applications De Recherche Scientifique
Synthesis and Methodological Advances
- The synthesis of novel fluorinated heterocyclic scaffolds, including indazole derivatives, showcases advanced synthetic routes involving Michael addition and Mannich reactions, indicative of the structural diversity and synthetic accessibility of indazole compounds for further scientific exploration (Revanna et al., 2013).
Applications in Drug Discovery and Antimicrobial Activities
- Indazole derivatives exhibit a range of pharmacological activities, with some compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential as leads in antimicrobial drug discovery (Maurya et al., 2013).
- Further exploration into indazole chemistry has led to the synthesis of novel derivatives with varying pharmacological profiles, emphasizing the role of indazole scaffolds in the development of new therapeutic agents with potential applications in treating various diseases (Hariyanti et al., 2020).
Material Science and Environmental Applications
- The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including indazole derivatives, demonstrates the versatility of these compounds in material science, potentially leading to applications in medical devices or as components in advanced material formulations (Aly & El-Mohdy, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGHRSBMDKEEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2CCCC(C2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

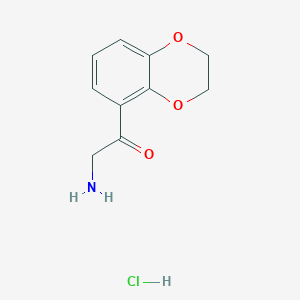
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
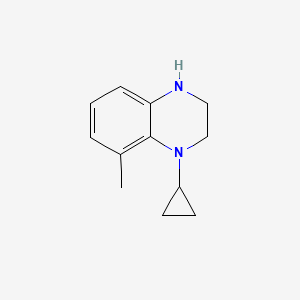
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)

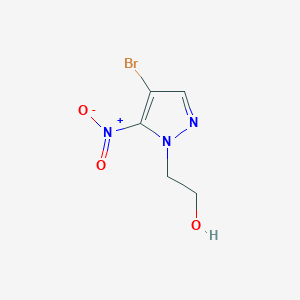
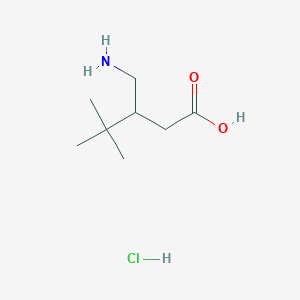
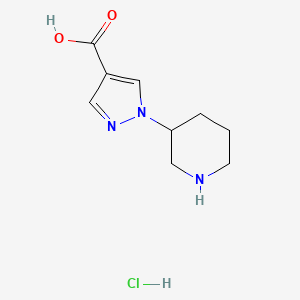
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)